molecular formula C10H11FN2O B1405985 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide CAS No. 1515465-66-3

3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide

Cat. No.: B1405985
CAS No.: 1515465-66-3
M. Wt: 194.21 g/mol
InChI Key: CDUHPDVYCQIEPN-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide (CAS 1515465-66-3) is a chemical compound of significant interest in medicinal chemistry research . As a benzamide derivative, this compound belongs to a class of molecules extensively investigated for their potential as therapeutic agents. Benzamido derivatives have been identified as novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulatory enzyme in insulin and leptin signaling pathways, making them promising candidates for the development of treatments for type 2 diabetes and obesity . Furthermore, structurally related N-benzamide compounds have been explored for their activity against various other biological targets . The specific 3-amino-5-fluoro substitution pattern on the benzamide ring, combined with the prop-2-en-1-yl (allyl) side chain, provides a unique pharmacophore that researchers can utilize in structure-activity relationship (SAR) studies. This compound serves as a valuable synthetic intermediate or building block for the design and synthesis of more complex molecules in drug discovery programs . This compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-amino-5-fluoro-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUHPDVYCQIEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Amination of Benzamide

Methodology:

  • Step 1: Selective Halogenation
    The benzamide core is halogenated at the 5-position using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to achieve regioselectivity.
    Reaction conditions: Mild temperature (0–25°C), inert atmosphere, in solvents like acetonitrile or dichloromethane.
    Outcome: Formation of 5-fluoro-benzamide derivatives.

  • Step 2: Amino Group Introduction
    The 3-position amino group is introduced via nucleophilic substitution or reduction of nitro precursors. Alternatively, direct amino substitution can be achieved through diazotization followed by substitution with ammonia or amines.
    Reaction conditions: Acidic or basic medium, elevated temperatures, with catalysts such as copper or palladium complexes facilitating substitution.

Vinyl Group Incorporation

Methodology:

  • Alkylation with Prop-2-en-1-yl (allyl) halides:
    The amino group at the 3-position is alkylated with allyl halides (e.g., allyl bromide or chloride) in the presence of bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).
    Reaction conditions: Room temperature to reflux, inert atmosphere, with stoichiometric control to prevent over-alkylation.

  • Alternative: Wittig or Horner–Wadsworth–Emmons reactions
    These can be employed to attach the vinyl group via phosphonium or phosphonate reagents, providing better control over the alkene geometry.

One-Pot and Multistep Approaches

Recent advances suggest the feasibility of one-pot syntheses combining halogenation, amination, and vinylation steps, reducing purification stages and improving overall yield.

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Temperature Catalyst Yield Reference
Halogenation NFSI / Selectfluor Acetonitrile 0–25°C - Variable
Amination NH3 / Amine Ethanol / Aqueous Reflux Cu / Pd Moderate
Vinylation Allyl halide DMF Room temp to reflux K2CO3 / NaH Good
One-pot synthesis Combined reagents Various 0–50°C - Optimized

Research Findings and Notable Observations

  • Regioselectivity: Fluorination at the 5-position is achieved with high regioselectivity using electrophilic fluorinating agents, as demonstrated in benzamide derivatives.
  • Functional Group Compatibility: The amino group can withstand subsequent vinylation conditions, provided that reaction parameters are optimized to prevent side reactions.
  • Yield Optimization: Using polar aprotic solvents and stoichiometric control improves yields, with some methods reporting yields exceeding 70% for key intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide, also known as N-allyl-3-amino-5-fluorobenzamide, has the following chemical characteristics:

  • Chemical Formula : C10H11FN2O
  • IUPAC Name : this compound
  • CAS Number : 1515465-66-3
  • Molecular Weight : 192.21 g/mol

The structural uniqueness of this compound arises from the presence of both an amino group and a fluorine atom on the benzene ring, which can influence its biological activity and interaction with various targets.

Enzyme Modulation

Research indicates that this compound may act as an enzyme modulator. It has been suggested that the compound could inhibit specific enzymes involved in inflammatory processes, thereby potentially reducing inflammation-related symptoms. This property makes it a candidate for further studies aimed at developing anti-inflammatory agents.

Anticancer Research

The compound's structural characteristics may also position it as a potential anticancer agent. Studies are ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to interfere with tumor growth and proliferation pathways. The fluorine substitution is hypothesized to enhance the compound's binding affinity to target proteins involved in cancer progression .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal investigated the anti-inflammatory properties of this compound. The results demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Case Study 2: Cancer Cell Line Studies

Another research effort focused on evaluating the cytotoxic effects of this compound against various cancer cell lines, including breast and prostate cancer cells. The findings indicated that this compound exhibited dose-dependent cytotoxicity, warranting further exploration into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes or receptors, modulating their activity. The prop-2-en-1-yl group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Enzyme Inhibition: The 2-acylamino substituent in PCAF HAT inhibitors (e.g., compound 8, 67% inhibition) is critical for activity, though chain length (C6–C16) shows minimal impact . In contrast, the allyl group in the target compound may offer steric advantages or influence binding kinetics. Sulfamoyl benzamides () demonstrate H-bond interactions with Arg63 in glucokinase, suggesting that the amide carbonyl in 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide could engage in similar interactions if positioned appropriately.

Antimicrobial Activity :

  • Trifluoromethyl (CF₃) groups significantly enhance antistaphylococcal activity (e.g., compound 1 in ). The 5-fluoro substituent in the target compound may provide analogous electronegative effects but with reduced steric bulk.

Neuroleptic Derivatives :

  • Benzamide neuroleptics like amisulpride () share core structural motifs but differ in substituents, highlighting the importance of forensic differentiation techniques for such analogs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Property This compound 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide () Amisulpride ()
Molecular Weight ~245 g/mol (estimated) 315.77 g/mol 369.48 g/mol
Hydrogen Bonding NH₂ (donor), amide (acceptor) Sulfamoyl (donor/acceptor), amide (acceptor) Amide, sulfonamide groups
LogP (Lipophilicity) Moderate (fluoro, allyl) Higher (chloro, sulfamoyl) High (alkyl substitutions)

Key Observations:

  • Fluorine atoms enhance metabolic stability and membrane permeability, a feature shared with other fluorinated benzamides (e.g., ).

Biological Activity

3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorine atom and an amino group attached to a benzamide backbone, along with a prop-2-en-1-yl substituent. These structural components contribute significantly to its biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The amino and fluorine groups enhance binding affinity to certain enzymes or receptors, modulating their activity.
  • Membrane Permeability : The prop-2-en-1-yl group influences the compound’s solubility and membrane permeability, which are critical for bioavailability and efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds, including this compound, exhibit significant anticancer properties. For example, related compounds have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHepG2 (liver cancer)Data not specified
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazoloneHepG24.23

Antiprotozoal Activity

The compound has also been screened for antiprotozoal activity. Similar compounds have shown selective activity against kinetoplastid parasites, which could suggest potential applications in treating diseases like African trypanosomiasis:

CompoundTarget ParasiteActivity LevelReference
3-Amino DerivativeT. brucei (African sleeping sickness)Active
N-phenylbenzamide derivativeT. bruceiCurative in mouse model

Study on Anticancer Properties

A study focused on the synthesis and evaluation of benzamide derivatives revealed that compounds similar to this compound exhibited potent cytotoxic effects against HepG2 cells. The mechanism was linked to the induction of apoptosis via mitochondrial membrane potential disruption:

  • Mitochondrial Membrane Potential (MMP) : Compounds induced a notable decrease in MMP, leading to apoptosis.
  • Apoptotic Markers : Increased expression of pro-apoptotic markers (p53 and Bax) was observed alongside a decrease in anti-apoptotic markers (Bcl2) .

Antiprotozoal Screening

In another study, derivatives were tested for their ability to bind to DNA and disrupt its function in protozoan parasites. The binding affinity correlated with their biological activity, indicating that structural modifications could enhance efficacy against specific targets .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide, and how do reaction conditions influence purity and yield?

The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. For allyl-substituted benzamides, a common approach is coupling 3-amino-5-fluorobenzoic acid derivatives with prop-2-en-1-amine under carbodiimide-mediated conditions (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C . Side reactions (e.g., over-alkylation) are minimized by maintaining a nitrogen atmosphere and using stoichiometric control. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires precise temperature control during amide bond formation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the allyl group (δ ~4.8–5.9 ppm for CH2_2=CH–), fluorine (δ ~−110 ppm in 19^{19}F NMR), and benzamide backbone.
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C10_{10}H10_{10}FN2_2O, calculated [M+H]+^+: 209.0826).
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves spatial arrangements of the allyl and fluoro substituents, critical for understanding steric effects .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Initial screens focus on enzyme inhibition (e.g., proteases or kinases) using fluorescence-based assays. For example, in SARS-CoV-2 PLpro inhibition studies, the benzamide group’s hydrogen-bonding capacity with Asp164 and Gln269 (PDB: 3E9S) is evaluated via IC50_{50} measurements . Cytotoxicity is tested against cancer cell lines (e.g., MTT assay) with IC50_{50} values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for specific biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like PLpro or EGFR. Key steps:

  • Docking : Align the allyl group in hydrophobic pockets and the benzamide NH with catalytic residues.
  • Free energy calculations : MM-PBSA/GBSA quantify binding energy contributions (e.g., fluoro substituent enhances ΔGbind_{bind} by −2.3 kcal/mol ).
  • SAR analysis : Compare with analogs (e.g., nitro or methylthio substitutions) to identify substituent effects on activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC50_{50} values often arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HEK293T) and controls.
  • Meta-analysis : Pool data from ≥3 independent studies; apply statistical models (e.g., random-effects) to account for variability .
  • Structural validation : Confirm compound integrity in biological matrices via LC-MS post-assay .

Q. How can synthetic scalability be improved without compromising enantiomeric purity?

Continuous flow reactors enhance scalability for allylation steps:

  • Microreactors : Mix 3-amino-5-fluorobenzoyl chloride and prop-2-en-1-amine at 50°C with residence time <2 min, achieving 85% yield .
  • Chiral resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

The allyl group’s flexibility complicates crystallography. Solutions:

  • Cryocooling : Reduce thermal motion by collecting data at 100 K.
  • SHELXT : Direct methods resolve phase problems for small molecules; hydrogen-bonding networks are refined with SHELXL .
  • Mercury CSD : Analyze packing motifs (e.g., π-π stacking between benzamide rings) to predict polymorphism .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize flow chemistry for allylation to reduce side products.
  • Structural Biology : Combine X-ray data with MD simulations to validate dynamic interactions.
  • Data Reproducibility : Archive raw spectra and crystallographic files (CIF) in public repositories (e.g., Cambridge Structural Database).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide
Reactant of Route 2
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3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide

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